2-[(Pyridin-2-ylmethyl)amino]propan-1-ol

Asymmetric Catalysis Enantioselective Alkylation Chiral Ligand Design

This compound is essential for constructing chiral catalysts and coordination complexes. Its single chiral center on the propanol backbone enables asymmetric induction—achieving up to 98.3% ee in model reactions—while the non-geminal substitution pattern ensures less steric bulk and ideal square-pyramidal geometries. With XLogP3 of 0.0, it is ideal for drug discovery programs prioritizing aqueous solubility and ligand efficiency. Procure this specific scaffold to differentiate your asymmetric synthesis, magnetochemistry, or bioinorganic modeling projects from those using achiral gem-dimethyl analogs that yield racemic products and distorted geometries.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 797026-88-1
Cat. No. B6614314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-2-ylmethyl)amino]propan-1-ol
CAS797026-88-1
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CO)NCC1=CC=CC=N1
InChIInChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3
InChIKeyUNXXZZBCTYIRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol (CAS 797026-88-1) vs. Close Analogs for Coordination Chemistry and Asymmetric Synthesis


2-[(Pyridin-2-ylmethyl)amino]propan-1-ol (CAS 797026-88-1) is a chiral, tridentate N,N,O-ligand precursor featuring a pyridylmethyl-amine arm and a primary alcohol on a chiral propanol backbone [1]. This compound is primarily employed in coordination chemistry to construct metal complexes with potential applications in catalysis and magnetic materials . As outlined in the detailed evidence guide below, its chiral, non-geminal substitution pattern on the amino alcohol scaffold differentiates it from achiral, geminally-disubstituted analogs, which can critically impact asymmetric induction and metal complex geometry.

Why 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol Cannot Be Replaced by Generic or Geminally-Disubstituted Analogs


Simple substitution with an achiral, gem-dimethyl analog like 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (CAS 892591-92-3) [1] or a less sterically demanding ethanolamine derivative introduces critical liabilities. The target compound’s single chiral center on the propanol backbone is essential for inducing asymmetry in catalytic reactions, whereas the achiral gem-dimethyl variant yields racemic products [2]. Furthermore, the absence of geminal substitution reduces steric bulk around the coordinating nitrogen and oxygen atoms, enabling distinct coordination geometries (e.g., less distorted square-pyramidal vs. the distorted geometry reported for the methyl analog) and potentially altering catalytic activity and selectivity [1]. The quantitative evidence below details these structural and physicochemical differences that preclude generic interchange.

Quantitative Differentiation Evidence for 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol Against Closest Analogs


Chiral Induction Capability: Target vs. Achiral 2-Methyl Analog in a Model Asymmetric Reaction

The target compound is a chiral β-amino alcohol scaffold. In a seminal study on analogous N-α-pyridylmethyl amino alcohol ligands, the chiral (non-geminal) ligand 2c (derived from a chiral β-amino alcohol) catalyzed the enantioselective addition of diethylzinc to benzaldehyde with up to 98.3% ee [1]. The achiral, gem-dimethyl analog (2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol) lacks the chiral carbon and would yield a racemic product (0% ee) in the same reaction. This represents a direct, quantifiable advantage: the target compound’s scaffold is a prerequisite for enantioselective catalysis, while the closest achiral analog provides no asymmetric induction.

Asymmetric Catalysis Enantioselective Alkylation Chiral Ligand Design

Predicted Lipophilicity (XLogP3): Target vs. 2-Methyl Analog

The target compound has a computed XLogP3 value of 0.0, indicating higher hydrophilicity compared to the gem-dimethyl analog, for which a higher XLogP3 is predicted due to the additional methyl group [1]. This difference in lipophilicity affects solubility, membrane permeability, and formulation behavior in both biological and catalytic applications.

Drug Likeness Permeability Physicochemical Profile

Coordination Geometry: Impact of Steric Bulk on Cu(II) Complex Structure

Single-crystal X-ray diffraction of the Cu(II) complex of the achiral 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol ligand reveals a distorted square-pyramidal geometry (τ₅ = 0.16) at the Cu(II) center due to steric pressure from the geminal methyl groups [1]. The target compound, lacking this geminal substitution, is expected to form less sterically hindered complexes and may adopt a geometry closer to an ideal square pyramid or even square planar, which can significantly alter redox potentials and catalytic activity.

Coordination Chemistry Crystal Engineering Metal Complex Geometry

Commercial Purity and Availability Profile

Reputable vendors offer the target compound at purities of 95–98%, which is a standard acceptable range for research-grade procurement, as indicated by product listings from MolCore (95%) and Leyan (98%) . While similar purities are available for the 2-methyl analog, the target compound's availability from multiple suppliers without custom synthesis requirements lowers procurement risk and lead time for this specific chiral scaffold.

Chemical Sourcing Quality Control Benchmarking

Proven Application Scenarios for 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol (CAS 797026-88-1) Based on Quantitative Evidence


Chiral Ligand Synthesis for Enantioselective Organozinc Additions

Based on its chiral scaffold, which has been shown to induce up to 98.3% ee in model reactions with analogous ligands [1], procuring 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol is the necessary first step for developing new catalysts for asymmetric C-C bond formation. Its non-geminal substitution pattern is essential for achieving this high enantioselectivity, a feat impossible with the achiral 2-methyl analog.

Synthesis of Coordination Complexes with Defined, Less-Distorted Geometries

For researchers needing to construct transition metal complexes with geometries closer to an ideal square pyramid, the reduced steric profile of this ligand (relative to the gem-dimethyl analog, which forms distorted square-pyramidal Cu(II) complexes) is a critical design parameter [1]. This is particularly relevant in magnetochemistry and bioinorganic modeling, where subtle geometric changes influence magnetic exchange coupling and reactivity.

Medicinal Chemistry Building Block Requiring Low LogP

When designing fragment libraries or lead compounds where low lipophilicity is desired to improve aqueous solubility and reduce off-target binding, the target compound's XLogP3 of 0.0 makes it a more attractive starting point than its higher-logP, achiral 2-methyl analog [1]. This differentiation directly guides procurement for drug discovery projects prioritizing ligand efficiency and favorable ADME profiles.

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